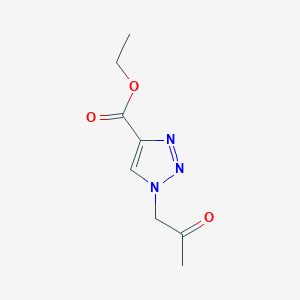
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Descripción general
Descripción
“5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid” is a synthetic compound belonging to the isoxazole class of chemicals . It has a molecular formula of C11H11NO3S and a molecular weight of 237.27 .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid” consists of an isoxazole ring attached to a thiophene ring via a carbon atom . The isoxazole ring carries an ethyl group and a carboxylic acid group, while the thiophene ring carries a methyl group .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds : A study by Moorthie, McGarrigle, Stenson, and Aggarwal (2007) explored the synthesis of isoxazole-4-carboxylic esters, which are important intermediates in biomimetic synthesis, including the potential synthesis of α-cyclopiazonic acid. This research suggests the relevance of such compounds in pharmaceutical synthesis (Moorthie et al., 2007).
Isoxazole-Oxazole Conversion : Doleschall and Seres (1988) demonstrated a base-catalyzed isoxazole-oxazole ring transformation involving ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate. This showcases the chemical flexibility of isoxazoles in creating different molecular structures (Doleschall & Seres, 1988).
Potential in Drug Development : Arena, Manna, Stein, and Parente (1975) synthesized and screened isoxazol-4-carboxylic acids with various substitutions for pharmaceutical interest. These compounds exhibited myolytic activity, highlighting their potential in drug development (Arena et al., 1975).
Chemical Synthesis and Reactivity : Research by Rajanarendar, Karunakar, and Ramu (2006) focused on the synthesis of isoxazole derivatives, demonstrating the compound's utility in creating diverse chemical structures. This indicates the versatility of isoxazole compounds in chemical synthesis (Rajanarendar et al., 2006).
Use in Cytostatic Properties : A study by Ryng, Malinka, and Duś (1997) synthesized derivatives of isoxazolo[5,4-d]1,2,3-triazine-4-one and found that these compounds showed better cytostatic activity than Dacarbazine. This points towards potential applications in cancer research (Ryng et al., 1997).
Agricultural Applications : Hwang, Kim, Jeon, Hong, Song, and Cho (2005) synthesized a derivative of 1,2-isoxazoline and evaluated its herbicidal activity, demonstrating its efficacy in weed control, which suggests applications in agriculture (Hwang et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-7-9(11(13)14)10(12-15-7)8-5-4-6(2)16-8/h4-5H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIMEDFQOZXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(S2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)



![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)


